N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-19(24-13-12-15-6-4-5-9-18(15)24)11-10-17-14-27-21(22-17)23-20(26)16-7-2-1-3-8-16/h1-9,14H,10-13H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXJIXVBYWPWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the production while maintaining cost-effectiveness and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, substitution, and hydrolysis, making it versatile in organic synthesis.
Reactions Overview:
- Oxidation: Using agents like potassium permanganate.
- Reduction: Employing sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic or electrophilic substitutions with halogens or acids.
- Hydrolysis: Producing carboxylic acids and amine derivatives under acidic or basic conditions.
Biology
This compound has shown potential as a bioactive molecule in biological research. It is particularly relevant in studying cellular mechanisms and pathways due to its ability to interact with specific molecular targets.
Biological Activities:
- Cancer Research: Demonstrates inhibition of enzymes involved in cell proliferation, leading to apoptosis in cancer cells. Significant activity has been observed against various human cancer cell lines, including MCF-7 (breast carcinoma), A549 (lung carcinoma), and SW480 (colon carcinoma) .
- Neuropharmacology: Exhibits potential as an acetylcholine esterase inhibitor, which may enhance cognitive function by increasing acetylcholine levels in the brain, beneficial for conditions like Alzheimer’s disease .
Medicine
Preliminary studies indicate that this compound may have therapeutic applications in treating diseases such as:
- Cancer
- Alzheimer’s Disease
- Viral Infections
These applications are supported by ongoing research into the compound's mechanisms of action and efficacy .
Case Study 1: Cancer Cell Proliferation Inhibition
Research has demonstrated that this compound inhibits cell proliferation in breast cancer cell lines. The compound was tested on MCF-7 cells, resulting in significant reductions in cell viability and induction of apoptosis through caspase activation pathways .
Case Study 2: Acetylcholine Esterase Inhibition
In a study focusing on neurodegenerative diseases, the compound was evaluated for its acetylcholine esterase inhibitory activity. It showed promising results with an IC50 value comparable to established inhibitors, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. In Alzheimer’s disease research, it may act as an acetylcholine esterase inhibitor, thereby increasing the levels of acetylcholine in the brain and improving cognitive function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-benzamide hybrids are a well-explored class of compounds due to their diverse bioactivities. Below is a detailed comparison of N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Structural Impact on Bioactivity: The indolin-1-yl group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., kinases), whereas morpholinomethyl or pyridinyl substituents (as in 4d) improve solubility and target engagement . Fluorination (e.g., 4-fluoro analog) increases metabolic stability but may reduce solubility, a trade-off critical for drug design .
Physicochemical Properties :
- Chloro and bromo substituents (e.g., 4d, Compound 50) elevate molecular weight and lipophilicity, correlating with improved membrane permeability but poorer aqueous solubility .
- Thiazole-carbamothioyl hybrids (e.g., 3a-g) exhibit balanced logP values (2.1–3.5), enhancing their drug-likeness .
Contradictions and Knowledge Gaps
- and highlight conflicting trends: chloro-substituted benzamides (4d) show moderate kinase inhibition, whereas carbamothioyl derivatives (3a-g) exhibit stronger anticancer effects despite similar scaffolds .
- No direct bioactivity data exist for the target compound; its properties are inferred from structural analogs.
Biological Activity
N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide, also known by its CAS number 1040670-99-2, is a compound that has garnered attention for its potential biological activities, particularly in cancer research and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3S2 |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 1040670-99-2 |
The structure includes an indoline moiety linked to a thiazole ring, which is known for its diverse biological activities. The thiazole ring enhances the compound's ability to interact with various biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis:
- Cancer Cell Proliferation : The compound has been shown to inhibit enzymes related to cell survival and proliferation, leading to programmed cell death (apoptosis) in cancer cells. For instance, it has demonstrated significant activity against various human cancer cell lines such as MCF-7 (breast carcinoma), A549 (lung carcinoma), and SW480 (colon carcinoma) .
- Inhibition of Acetylcholine Esterase : Preliminary studies suggest that this compound may act as an acetylcholine esterase inhibitor. This action could potentially enhance cognitive function by increasing acetylcholine levels in the brain, which is beneficial in conditions like Alzheimer's disease .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects on multiple cancer cell lines. For example, it has been reported to induce apoptosis in HeLa cells through both intrinsic and extrinsic pathways . The IC50 values for some derivatives have shown promising results, indicating effective concentrations needed to inhibit cell growth.
Table: Summary of Anticancer Activity
| Cell Line | Compound Concentration (µM) | Effect |
|---|---|---|
| MCF-7 | 10 | Induces apoptosis |
| A549 | 15 | Cell cycle arrest |
| SW480 | 20 | Significant cytotoxicity |
Case Studies
- Study on Indolin Derivatives : A study published in Medicinal Chemistry Research highlighted the synthesis and evaluation of various indolin derivatives, including those similar to this compound. The findings indicated broad-spectrum anticancer activity across different cell lines .
- Mechanistic Studies : Another investigation focused on the mechanism by which these compounds induce apoptosis through flow cytometry analysis. The results revealed that compounds related to this compound significantly increased apoptotic markers in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
